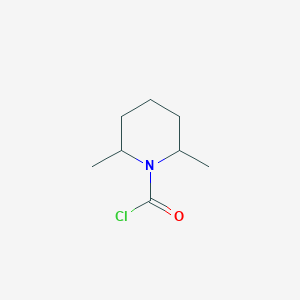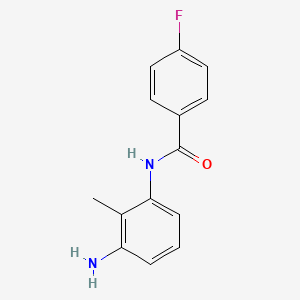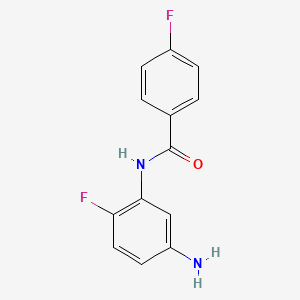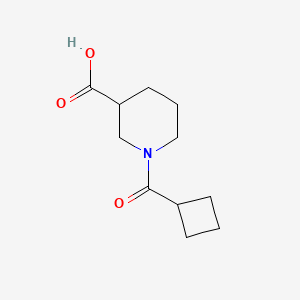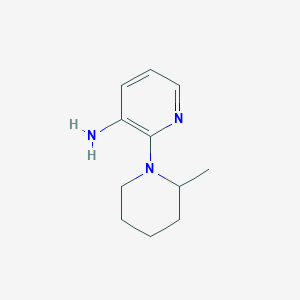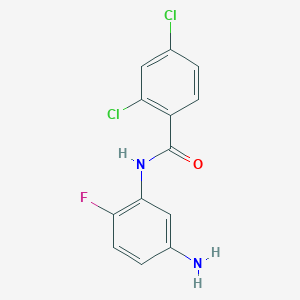
N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide” is a product for proteomics research . Its molecular formula is C15H15FN2O2 and its molecular weight is 274.3 .
Physical And Chemical Properties Analysis
“N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide” has a molecular formula of C15H15FN2O2 and a molecular weight of 274.3 .
Aplicaciones Científicas De Investigación
Antibacterial Applications
N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide and related compounds have shown significant potential in antibacterial applications. For instance, compounds with similar structures have exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) highlighted the synthesis of compounds with potent antibacterial activities, surpassing even some established antibiotics in efficacy against certain bacterial strains (Kuramoto et al., 2003). Similarly, Holla et al. (2003) reported the synthesis of fluorine-containing thiadiazolotriazinones, demonstrating their potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).
Anticancer Properties
Compounds with a structure similar to N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide have shown promise in anticancer research. Holla et al. (2001) synthesized a series of compounds with notable antibacterial and anticancer activities, with some showing significant effects against lung, breast, and CNS cancer cell lines (Holla et al., 2001). Additionally, research by Bhat et al. (2009) on triazole derivatives carrying a similar phenyl moiety revealed moderate to excellent in vitro antitumor activity against various cancer cell lines (Bhat et al., 2009).
Neuroprotective and Other Biological Activities
Studies have also explored the neuroprotective and other biological properties of compounds structurally related to N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide. For example, Rzeski et al. (2007) investigated the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole based compounds, finding them effective against tumor cells and neuroprotective in neuronal cell cultures (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-7-1-3-9(10(15)5-7)13(19)18-12-6-8(17)2-4-11(12)16/h1-6H,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNKTBVKLPSELZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

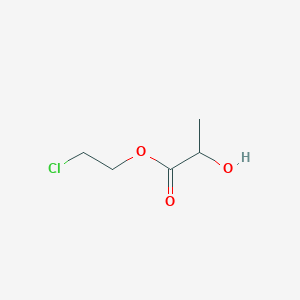
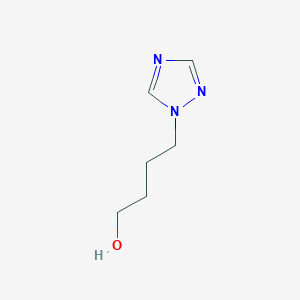
![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)
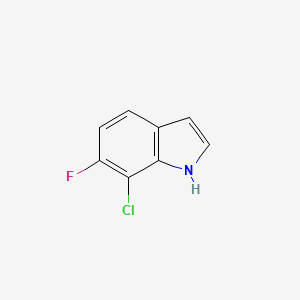

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)
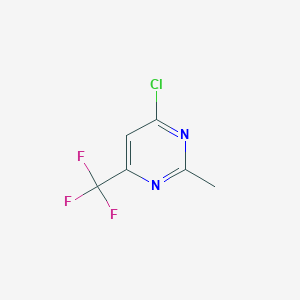
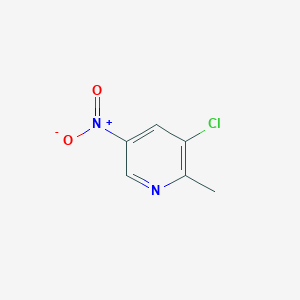
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)
